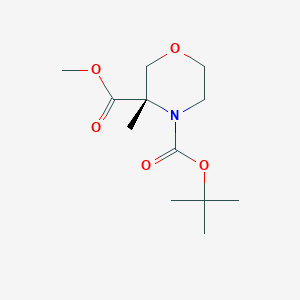

(S)-4-Tert-butyl 3-methyl 3-methylmorpholine-3,4-dicarboxylate

Descripción

(S)-4-Tert-butyl 3-methyl 3-methylmorpholine-3,4-dicarboxylate (CAS: 215917-98-9) is a chiral morpholine derivative with significant applications in pharmaceutical synthesis and asymmetric catalysis. Its molecular formula is C₁₁H₁₉NO₅, and it has a molecular weight of 245.27 g/mol . The compound exists as a colorless to light yellow solid under standard conditions and is stored either at 2–8°C or room temperature in a sealed, dry environment . Key safety data include a H302 hazard statement (harmful if swallowed) and precautionary measures such as wearing protective gloves (P280) and rinsing eyes thoroughly upon exposure (P305+P351+P338) .

The compound’s structure features a morpholine ring with two ester groups: a tert-butyl ester at position 4 and a methyl ester at position 3. The (S) -configuration at the chiral center influences its stereochemical interactions, making it valuable in enantioselective syntheses .

Propiedades

IUPAC Name |

4-O-tert-butyl 3-O-methyl (3S)-3-methylmorpholine-3,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO5/c1-11(2,3)18-10(15)13-6-7-17-8-12(13,4)9(14)16-5/h6-8H2,1-5H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAPZVCIFIQJJOJ-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COCCN1C(=O)OC(C)(C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(COCCN1C(=O)OC(C)(C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Tert-butyl 3-methyl 3-methylmorpholine-3,4-dicarboxylate typically involves the reaction of tert-butyl and methyl-substituted precursors under controlled conditions. One common method includes the cyclization of amido-nitriles, which can be catalyzed by nickel. This reaction proceeds through a series of steps including proto-demetallation, tautomerization, and dehydrative cyclization to form the desired morpholine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process. These systems allow for better control over reaction conditions and can lead to higher yields and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

(S)-4-Tert-butyl 3-methyl 3-methylmorpholine-3,4-dicarboxylate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced products.

Substitution: Replacement of one functional group with another, often facilitated by specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and the use of solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

(S)-4-Tert-butyl 3-methyl 3-methylmorpholine-3,4-dicarboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of (S)-4-Tert-butyl 3-methyl 3-methylmorpholine-3,4-dicarboxylate involves its interaction with molecular targets through its functional groups. The tert-butyl and methyl groups can influence the compound’s binding affinity and specificity for certain enzymes or receptors. The morpholine ring structure allows for interactions with various biological pathways, potentially leading to therapeutic effects .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Enantiomeric Pair: (R)-Isomer

The (R)-enantiomer (CAS: 1956437-89-0) shares the same molecular formula (C₁₂H₂₁NO₅) but differs in stereochemistry. While physical properties like melting point and solubility are typically identical for enantiomers, their biological activities and interactions with chiral environments (e.g., enzyme binding) can diverge significantly. For example, the (R) -isomer may exhibit distinct pharmacokinetics in drug metabolism studies .

Substituent Variations

a. (S)-4-Tert-butyl 3-methyl 2,2-dimethylmorpholine-3,4-dicarboxylate (CAS: 104418-78-2)

- Molecular Formula: C₁₃H₂₃NO₅

- Molecular Weight : 273.32 g/mol

- This structural modification also elevates the molecular weight by ~10% compared to the target compound, which may influence solubility and crystallization behavior .

b. 4-(tert-Butyl)3-methyl(S)-3-methylmorpholine-3,4-dicarboxylate (CAS: 1433222-91-3)

Functional Group Analogues

Compounds like (R,S)-4-ethyl 3-methyl 2-benzyl-1-((2-(tert-butoxycarbonyl)allyl)(ethoxycarbonyl)amino)-5-(naphthalen-1-yl)-1H-pyrrole-3,4-dicarboxylate () demonstrate the impact of larger substituents (e.g., naphthyl, benzyl) on molecular weight and steric effects. Such derivatives often exhibit lower yields in synthetic pathways due to increased complexity .

Data Tables for Comparative Analysis

Table 1: Structural and Physical Properties

Key Research Findings and Implications

Stereochemical Impact : The (S) -enantiomer is often preferred in asymmetric catalysis due to its compatibility with chiral catalysts, whereas the (R) -form may require tailored reaction conditions .

Lipophilicity: Compounds with additional methyl groups (e.g., C₁₂H₂₁NO₅) may exhibit better absorption in biological systems, though toxicity profiles must be evaluated .

Synthetic Challenges : Complex derivatives (e.g., naphthyl-substituted analogs) often show reduced isolated yields (e.g., 61.4 mg, 96% yield in ) due to competing side reactions .

Actividad Biológica

(S)-4-Tert-butyl 3-methyl 3-methylmorpholine-3,4-dicarboxylate is a chiral compound with notable biological activity, primarily due to its unique structural features. This article explores its biological properties, mechanisms of action, and potential applications in various fields, supported by data tables and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 245.27 g/mol

- CAS Number : 1433222-91-3

- IUPAC Name : (S)-4-tert-butyl 3-methyl 3-methylmorpholine-3,4-dicarboxylate

The compound features a morpholine ring and tert-butyl and methyl substituents, which contribute to its biological interactions and activities.

The biological activity of (S)-4-Tert-butyl 3-methyl 3-methylmorpholine-3,4-dicarboxylate is largely attributed to its interaction with various molecular targets. The morpholine ring allows for interactions with enzymes and receptors, influencing biological pathways. The presence of bulky groups like tert-butyl enhances its binding affinity to certain targets, potentially leading to therapeutic effects.

Antioxidant Activity

Research indicates that (S)-4-Tert-butyl 3-methyl 3-methylmorpholine-3,4-dicarboxylate exhibits significant antioxidant properties. It scavenges free radicals, thus protecting cells from oxidative stress.

Enzyme Inhibition

Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it has been tested against various hydrolases and transferases, demonstrating potential as an enzyme inhibitor.

Antimicrobial Properties

Preliminary studies suggest that (S)-4-Tert-butyl 3-methyl 3-methylmorpholine-3,4-dicarboxylate may possess antimicrobial activity against certain bacteria and fungi. This opens avenues for its use in developing antimicrobial agents.

Research Findings

A summary of key research findings related to the biological activity of (S)-4-Tert-butyl 3-methyl 3-methylmorpholine-3,4-dicarboxylate is presented in the table below:

Case Study 1: Antioxidant Efficacy

In a controlled study assessing the antioxidant capacity of (S)-4-Tert-butyl 3-methyl 3-methylmorpholine-3,4-dicarboxylate, researchers found that the compound significantly reduced oxidative stress markers in cell cultures exposed to hydrogen peroxide. The results indicated a dose-dependent response, highlighting its potential as a protective agent in oxidative stress-related diseases.

Case Study 2: Enzyme Interaction

Another investigation focused on the inhibitory effects of this compound on acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. The study revealed that (S)-4-Tert-butyl 3-methyl 3-methylmorpholine-3,4-dicarboxylate could inhibit AChE activity by up to 65%, suggesting potential applications in treating conditions like Alzheimer's disease.

Future Directions

The unique properties of (S)-4-Tert-butyl 3-methyl 3-methylmorpholine-3,4-dicarboxylate warrant further research into its biological applications. Future studies could explore:

- Mechanistic Studies : Elucidating the precise molecular mechanisms underlying its biological activities.

- Therapeutic Applications : Investigating its potential as a drug candidate for various diseases.

- Formulation Development : Developing formulations that enhance its bioavailability and therapeutic efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.